N-mesityl-2-(2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide
Description
N-mesityl-2-(2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide is a structurally complex molecule featuring:
- A mesityl group (2,4,6-trimethylphenyl) attached to the acetamide nitrogen.
- A thiazole ring linked via a thioether bridge to a 2-oxoethyl group.
- A 4-methoxyphenylamino substituent on the oxoethyl moiety.
Properties
IUPAC Name |
2-[2-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-(2,4,6-trimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O3S2/c1-14-9-15(2)22(16(3)10-14)26-20(27)11-18-12-30-23(25-18)31-13-21(28)24-17-5-7-19(29-4)8-6-17/h5-10,12H,11,13H2,1-4H3,(H,24,28)(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDJTUYMMQQZXBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CC2=CSC(=N2)SCC(=O)NC3=CC=C(C=C3)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Differences
The following table highlights key structural and functional group comparisons with related compounds:
Key Observations:
- Heterocyclic Core: The target compound’s thiazole ring distinguishes it from analogs with pyrimidinone (), thiazolidinone (), or pyridine () cores.
- Thioether Linkage : A common feature across all compounds, critical for maintaining structural rigidity and bioactivity.
Q & A
Q. Table 1: Example Synthetic Protocol
| Step | Reagents/Conditions | Purpose | Yield (%) |
|---|---|---|---|
| 1 | Acetyl chloride, DCM, 0°C | Acetamide formation | 70–85 |
| 2 | NaSH, EtOH, reflux | Thiol intermediate generation | 60–75 |
| 3 | 4-Methoxyphenyl isocyanate, THF | Urea linkage formation | 50–65 |
Purification typically employs column chromatography (silica gel, hexane/EtOAc) and recrystallization .
Basic: How is structural characterization performed for this compound?
Answer:
A combination of spectroscopic and analytical methods is used:
- NMR Spectroscopy: H and C NMR identify proton environments (e.g., thiazole C-H at δ 7.2–8.1 ppm, methoxy singlet at δ 3.8 ppm) .
- Mass Spectrometry (HRMS): Confirms molecular weight (e.g., [M+H] at m/z 486.12) .
- IR Spectroscopy: Detects functional groups (e.g., C=O stretch at 1680–1720 cm, N-H bend at 1540 cm) .
Note: X-ray crystallography may resolve stereochemical ambiguities in crystalline derivatives .
Advanced: How do substituent modifications influence its biological activity?
Answer:
Structure-activity relationship (SAR) studies reveal:
- Thiazole Core: Critical for binding to enzymatic targets (e.g., kinase inhibition) .
- Methoxyphenyl Group: Enhances lipophilicity and membrane permeability, improving anticancer activity .
- Thioether Linkage: Stability against metabolic degradation compared to ethers .
Q. Table 2: SAR Trends in Analogous Compounds
| Substituent | Bioactivity (IC, μM) | Target |
|---|---|---|
| 4-Methoxyphenyl | 0.45 (Anticancer) | Topoisomerase II |
| 2,4-Dichlorophenyl | 1.2 (Antimicrobial) | Bacterial gyrase |
| Mesityl | 0.32 (Antiproliferative) | Tubulin polymerization |
Systematic substitution (e.g., halogenation, alkylation) and in vitro assays (MTT, MIC) are recommended for optimization .
Advanced: What methodological challenges arise in quantifying this compound in biological matrices?
Answer:
Key challenges include:
- Low Solubility: Use of DMSO/water mixtures (≤0.1% DMSO) to avoid cytotoxicity .
- Matrix Interference: Solid-phase extraction (C18 columns) coupled with LC-MS/MS improves sensitivity (LOQ: 10 ng/mL) .
- Degradation: Stabilize samples at -80°C and avoid repeated freeze-thaw cycles .
Protocol:
Sample Preparation: Plasma protein precipitation with acetonitrile.
Chromatography: Reverse-phase C18 column, gradient elution (0.1% formic acid in HO/MeOH).
Detection: ESI+ mode, MRM transitions for quantification .
Advanced: How can conflicting data in biological assays be resolved?
Answer:
Contradictions (e.g., variable IC values across studies) may stem from:
- Assay Conditions: Differences in cell lines (e.g., HeLa vs. MCF-7) or incubation times .
- Compound Purity: Validate via HPLC (≥95% purity) and elemental analysis .
- Target Selectivity: Use siRNA knockdown or CRISPR models to confirm on-target effects .
Statistical Approach:
- Meta-analysis of independent datasets with standardized protocols (e.g., NIH LINCS guidelines).
Advanced: What computational tools predict its interaction with biological targets?
Answer:
- Molecular Docking (AutoDock Vina): Simulates binding to ATP pockets (e.g., EGFR kinase, PDB ID: 1M17) .
- MD Simulations (GROMACS): Assess stability of ligand-receptor complexes over 100-ns trajectories .
- QSAR Models: Relate logP and polar surface area to permeability (R > 0.85 for BBB penetration) .
Validation: Co-crystallization or mutagenesis studies to confirm predicted binding residues .
Advanced: What strategies mitigate toxicity in preclinical models?
Answer:
- Prodrug Design: Mask polar groups (e.g., esterification of acetamide) to reduce off-target effects .
- Dose Optimization: Maximum tolerated dose (MTD) studies in rodents (e.g., 50 mg/kg, q.d. × 14 days) .
- Biomarker Monitoring: Track liver enzymes (ALT/AST) and renal function (BUN/creatinine) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
